molecular formula C17H18N2O4S B2580304 2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 922137-60-8

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No. B2580304
CAS RN: 922137-60-8
M. Wt: 346.4
InChI Key: MAVMJWHABNCGKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system as part of its core structure . The compound also includes a propane-1-sulfonamide group.

Scientific Research Applications

Sulfonamides and Their Broad Spectrum of Applications

Sulfonamides, characterized by the primary sulfonamide moiety, are a cornerstone in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Their wide-ranging applications are a testament to their flexibility and importance in medicinal chemistry. Notably, sulfonamides have been the subject of significant patent activity, particularly in areas such as antiglaucoma agents targeting carbonic anhydrase isoforms and antitumor agents focusing on the tumor-associated isoforms CA IX/XII. The development and patenting of novel sulfonamides, including those with specific antiglaucoma and antitumor applications, highlight the ongoing need for new compounds that act as selective drugs targeting specific disease mechanisms (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Enzymatic Degradation of Organic Pollutants

The utility of sulfonamide compounds extends beyond medicinal applications, demonstrating significant potential in environmental science, particularly in the enzymatic degradation of organic pollutants. The role of enzymes, enhanced by redox mediators, in transforming recalcitrant compounds in wastewater showcases the potential of sulfonamide derivatives in environmental remediation. This approach underlines the versatility of sulfonamides in facilitating the degradation of a wide range of pollutants, offering promising strategies for addressing environmental challenges (Husain & Husain, 2007).

Diagnostic and Therapeutic Applications

In diagnostic and therapeutic contexts, sulfonamides have been explored for their potential in imaging and treatment strategies for diseases like Alzheimer's. The development of amyloid imaging ligands, for instance, illustrates the capacity of sulfonamide derivatives to contribute to our understanding and management of neurodegenerative diseases. This application underscores the role of such compounds in advancing diagnostic techniques and potentially guiding therapeutic interventions (Nordberg, 2007).

properties

IUPAC Name

2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11(2)10-24(21,22)19-12-7-8-15-13(9-12)17(20)18-14-5-3-4-6-16(14)23-15/h3-9,11,19H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMJWHABNCGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

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